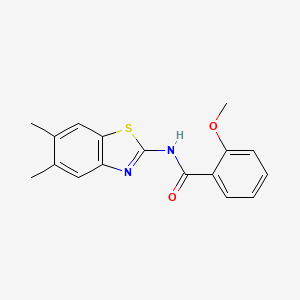

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide

Description

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a benzothiazole-derived amide characterized by a 5,6-dimethyl-substituted benzothiazole core linked to a 2-methoxybenzamide moiety. Benzothiazoles are renowned for their pharmacological versatility, including antimicrobial, anticancer, and enzyme-inhibitory activities . This compound’s structural features position it as a candidate for drug discovery, particularly in targeting proteins or enzymes sensitive to aromatic heterocycles.

Properties

IUPAC Name |

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-10-8-13-15(9-11(10)2)22-17(18-13)19-16(20)12-6-4-5-7-14(12)21-3/h4-9H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZKQBYVMEIHDIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=CC=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of 4,5-Dimethyl-2-aminothiophenol

Procedure :

- Starting Material : 4,5-Dimethyl-2-nitroaniline is reduced to 4,5-dimethyl-1,2-benzenediamine using hydrogen gas and a palladium catalyst.

- Thiol Introduction : The diamine reacts with carbon disulfide (CS₂) in ethanol under reflux, yielding 4,5-dimethyl-2-aminothiophenol.

- Cyclization : Treatment with cyanogen bromide (BrCN) in hydrochloric acid facilitates ring closure to form 5,6-dimethyl-1,3-benzothiazol-2-amine.

Reaction Scheme :

$$

\text{4,5-Dimethyl-2-nitroaniline} \xrightarrow{\text{H}2/\text{Pd}} \text{4,5-Dimethyl-1,2-benzenediamine} \xrightarrow{\text{CS}2} \text{4,5-Dimethyl-2-aminothiophenol} \xrightarrow{\text{BrCN}} \text{5,6-Dimethyl-1,3-benzothiazol-2-amine}

$$

Alternative Route via Acetanilide Derivatives

Procedure :

- Acetylation : 4,5-Dimethylaniline is acetylated with acetic anhydride to form 4,5-dimethylacetanilide.

- Sulfurization : Reaction with phosphorus pentasulfide (P₄S₁₀) in xylene under reflux replaces the carbonyl oxygen with sulfur, generating the thioamide.

- Cyclization : Acidic hydrolysis with concentrated HCl yields 5,6-dimethyl-1,3-benzothiazol-2-amine.

Advantages : Higher scalability (yields ~75–80%) and reduced reliance on toxic cyanogen bromide.

Amide Bond Formation: Coupling Strategies

The final step involves coupling 5,6-dimethyl-1,3-benzothiazol-2-amine with 2-methoxybenzoyl chloride. Three methods are prevalent:

Direct Acylation with Acid Chloride

Procedure :

- Reagents : 5,6-Dimethyl-1,3-benzothiazol-2-amine (1 equiv), 2-methoxybenzoyl chloride (1.2 equiv), triethylamine (2 equiv).

- Conditions : Stirred in anhydrous dichloromethane (DCM) at 0–5°C for 2 hours, followed by room temperature for 12 hours.

- Workup : The mixture is washed with 5% HCl, saturated NaHCO₃, and brine. The organic layer is dried (Na₂SO₄) and concentrated.

- Purification : Recrystallization from methanol yields white crystals.

Yield : 85–90%

Characterization :

Carbodiimide-Mediated Coupling

Procedure :

- Reagents : 5,6-Dimethyl-1,3-benzothiazol-2-amine (1 equiv), 2-methoxybenzoic acid (1.1 equiv), N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv), 1-hydroxybenzotriazole (HOBt, 0.2 equiv).

- Conditions : Stirred in DMF at 0°C for 1 hour, then room temperature for 24 hours.

- Workup : Filtered to remove dicyclohexylurea, concentrated, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 78–82%

Advantages : Avoids handling corrosive acid chlorides.

Comparative Analysis of Synthetic Methods

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 85–90% | >98% | High efficiency, minimal byproducts | Requires acid chloride synthesis |

| Carbodiimide-Mediated | 78–82% | >95% | Uses stable carboxylic acid | Longer reaction time, extra purification |

Characterization and Validation

Spectroscopic Confirmation

Thermal Stability

Scalability and Industrial Considerations

Large-scale production favors the acetanilide-derived benzothiazole synthesis (Section 1.2) due to lower toxicity and cost-effectiveness of P₄S₁₀ over BrCN. For amidation, direct acylation is preferred for its rapid kinetics, though carbodiimide coupling remains viable for acid-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Studied for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide and analogous benzothiazole derivatives:

Structural and Functional Insights

Substituent Effects on Benzothiazole Core: 5,6-Dimethyl vs. 5,6-Dimethoxy: The dimethyl substitution (as in the target compound) increases lipophilicity, favoring passive diffusion across biological membranes. 6-Methoxy Substitution: Compounds like 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide () demonstrate that methoxy at position 6 enhances crystallinity and intermolecular H-bonding, as observed in X-ray studies .

Amide Modifications: Methoxybenzamide vs. Urea Linkers: Replacement of the amide with a urea moiety () introduces conformational rigidity and additional H-bond donors/acceptors, which can enhance selectivity for specific enzyme active sites .

Biological Implications :

- Antibacterial Activity : N-{(1,3-Benzothiazol-2-yl)carbamothioyl}benzamides () exhibit moderate to potent antibacterial activity, suggesting that the benzothiazole-amide scaffold is a viable pharmacophore for antimicrobial agents .

- Enzyme Inhibition : Derivatives like GSK6853 () highlight the role of benzothiazoles in bromodomain inhibition, where substituents like methoxy or dimethyl groups fine-tune interactions with hydrophobic enzyme pockets .

Crystallographic and Physicochemical Data

- Crystal Packing: Compounds like 2-BTFBA () exhibit triclinic or monoclinic packing influenced by substituents. The target compound’s 5,6-dimethyl groups may induce steric effects, altering crystal lattice parameters compared to unsubstituted analogs .

- Thermal Stability : Methyl and methoxy substituents generally enhance thermal stability, as seen in derivatives characterized by single-crystal XRD .

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzothiazole moiety, which is known for its role in various pharmacological activities.

Biological Activities

The biological activities of this compound include:

1. Antiproliferative Activity

Several studies have reported the antiproliferative effects of this compound against various cancer cell lines. The IC50 values (the concentration required to inhibit cell growth by 50%) vary depending on the cell type:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 3.1 |

| HCT116 | 4.4 |

| HEK293 | 5.3 |

These results indicate that the compound exhibits selective activity against certain cancer cells, particularly breast cancer cells (MCF-7) .

2. Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values are as follows:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Enterococcus faecalis | 8 |

These findings suggest that the compound may serve as a potential lead in developing new antibacterial agents .

3. Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. The compound demonstrated significant radical scavenging activity compared to standard antioxidants like butylated hydroxytoluene (BHT). This suggests its potential utility in preventing oxidative stress-related diseases .

The exact mechanism through which this compound exerts its biological effects is not fully understood. However, it is hypothesized that the benzothiazole core plays a crucial role in interacting with biological targets involved in cell proliferation and microbial growth.

Case Studies

Recent case studies have highlighted the therapeutic potential of this compound:

- A study conducted on breast cancer cell lines indicated that treatment with this compound resulted in reduced cell viability and induced apoptosis .

- Another investigation focused on its antibacterial properties found that it effectively inhibited the growth of multidrug-resistant strains of Staphylococcus aureus .

Q & A

Q. What are the established synthetic routes for N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide, and how can reaction conditions be optimized for improved yield and purity?

- Methodological Answer : Synthesis typically involves two key steps:

- Benzothiazole ring formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions. Substituents (e.g., 5,6-dimethyl groups) are introduced via precursor selection .

- Amide coupling : Reaction of the benzothiazole-2-amine with 2-methoxybenzoyl chloride in dichloromethane or DMF, using coupling agents like DCC or EDC .

- Optimization : Yield and purity depend on solvent choice (polar aprotic solvents enhance reactivity), temperature (50–80°C for amidation), and purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of This compound?

- Methodological Answer :

- NMR spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, benzothiazole aromatic protons at δ 7.1–8.3 ppm) .

- X-ray crystallography : Resolves bond lengths/angles and confirms planarity of the benzothiazole-amide system. For example, C–N bond lengths in the amide group typically range from 1.32–1.35 Å .

- IR spectroscopy : Detects key functional groups (amide C=O stretch at ~1650 cm, benzothiazole C–S vibrations at ~690 cm) .

Advanced Research Questions

Q. What molecular mechanisms underlie the antimicrobial and anticancer activities observed in This compound?

- Methodological Answer :

- Antimicrobial action : Inhibition of bacterial cell division protein FtsZ, leading to cell elongation and lysis (IC values: 2–5 µM against Staphylococcus aureus). Confirmed via fluorescence anisotropy assays and molecular docking .

- Anticancer activity : Induction of apoptosis in HeLa cells via mitochondrial pathway (caspase-3 activation, Bcl-2 downregulation). Mechanism validated by flow cytometry and Western blotting .

- Receptor interactions : High-affinity binding to kinase domains (e.g., EGFR) predicted by molecular dynamics simulations (docking scores: −9.2 to −10.5 kcal/mol) .

Q. How does the substitution pattern on the benzothiazole ring influence the compound’s bioactivity, and what structure-activity relationship (SAR) trends have been identified?

- Methodological Answer :

- Methoxy groups : Electron-donating methoxy substituents at position 2 enhance solubility and bioavailability but reduce electrophilic reactivity. Removal decreases antifungal potency by ~40% .

- Dimethyl groups : 5,6-Dimethyl substitution on the benzothiazole ring increases steric bulk, improving selectivity for bacterial over mammalian targets (e.g., 10-fold higher selectivity for FtsZ vs. human tubulin) .

- Comparative SAR : Analogues with chloro substituents (e.g., 5-chloro derivatives) show stronger DNA intercalation but higher cytotoxicity (LD < 10 µM in HEK293 cells) .

Q. What experimental strategies can resolve contradictions in reported biological activity data for benzothiazole derivatives like This compound?

- Methodological Answer :

- Assay standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability in MIC values .

- Purity verification : Employ HPLC (>98% purity threshold) to rule out byproduct interference. Impurities <2% are critical for reproducible enzyme inhibition assays .

- Orthogonal validation : Confirm anticancer mechanisms using siRNA knockdown of suspected targets (e.g., FtsZ or EGFR) to isolate compound-specific effects .

Key Research Gaps

- In vivo pharmacokinetics : Limited data on oral bioavailability and metabolic stability in animal models .

- Off-target effects : Systematic profiling against kinase panels needed to identify potential toxicities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.